Transcrocetin

描述

Transcrocetin (TSC) is a novel compound that offers promise as a treatment for conditions caused by hypoxia or ischemia .

Synthesis Analysis

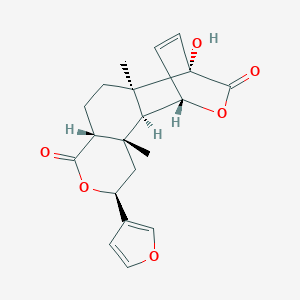

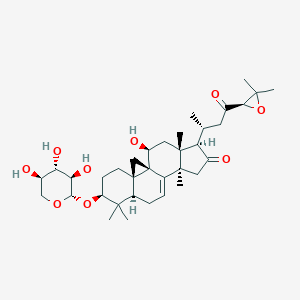

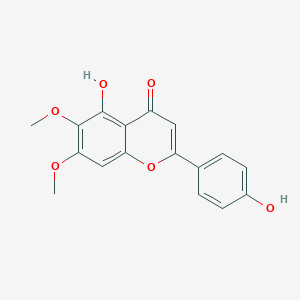

Transcrocetin salt was manufactured by Chemspec-API (New Jersey, US) under cGMP through a multi-step total synthesis approach . The chemical structure of TSC (trans sodium crocetinate) was confirmed by 1H NMR, high resolution mass spectroscopy (HRMS), and elemental analysis .

Molecular Structure Analysis

The molecular structure of Transcrocetin was confirmed using Fourier transform infrared spectroscopy and powder X-ray diffraction . The crystalline state of Transcrocetin in inclusion complexes disappeared, and intermolecular interactions were observed between Transcrocetin and cyclodextrins .

Chemical Reactions Analysis

The chemical shifts of Transcrocetin in Transcrocetin/cyclodextrin physical mixtures and inclusion complexes were investigated . Transcrocetin was detected in DMSO-d6 and D2O solvents using 1H NMR spectroscopy .

科学研究应用

Antitumor Activity

Crocetin has been identified to possess significant antitumor properties. Studies suggest that it can inhibit tumor growth and may be beneficial in cancer therapy .

Antioxidant Effects

As an antioxidant, Crocetin can help in neutralizing harmful free radicals in the body, which plays a role in preventing oxidative stress-related diseases .

Cardiovascular Health

Crocetin has shown potential in antihypertension and antiatherosclerotic activities, indicating its usefulness in managing heart diseases and improving cardiac functions .

Mental Health Benefits

Research also points to Crocetin’s antidepressant effects, which could make it a candidate for treating mental health disorders .

Edible Pigment

Due to its vibrant color, Crocetin can be used as an edible pigment, adding visual appeal to food products without compromising health .

Angiogenesis Inhibition

In studies involving HUVEC models, Crocetin inhibited cell migration and tube formation, which is crucial in stopping the growth of new blood vessels that tumors need to grow .

作用机制

Target of Action

Crocetin, also known as Transcrocetin, is a bioactive metabolite that primarily targets multiple cellular and molecular pathways such as the PI3K/Akt, MAPK, and NF-κB . It has been found to have a high medicinal value and possesses cardioprotective, hepatoprotective, neuroprotective, antidepressant, antiviral, anticancer, antidiabetic, and memory-enhancing properties .

Mode of Action

Crocetin interacts with its targets in several ways. It enhances the rate of oxygen transport and diffusivity, inhibits pro-inflammatory mediators, protects cells from reactive oxygen species (ROS) damage, and stimulates apoptosis in cancer cells . It also exhibits diverse anti-tumorigenic activities including inhibition of tumor cell proliferation, apoptosis induction, angiogenesis suppression, and potentiation of chemotherapy .

Biochemical Pathways

Crocetin affects various biochemical pathways. It has been found to block genes related to citric acid synthase (CIT2) in the glyoxylate cycle . It also modulates multiple cellular and molecular pathways such as the PI3K/Akt, MAPK, and NF-κB .

Pharmacokinetics

Crocetin’s ADME properties have been studied extensively. It has been found to have favorable ADME/PK behavior based on rules of drug-likeness, lipophilicity, pKa, P-gp inhibitory activity, plasma stability, RBC partitioning, metabolic stability, CYP inhibitory action, blood-brain barrier (BBB) permeability, oral bioavailability, and pharmacokinetic interaction with marketed anti-Alzheimer’s drugs . Its aqueous solubility, chemical stability, plasma protein binding, and p-gp induction are some concerns associated with this molecule that should be taken into consideration during its further development .

Result of Action

The molecular and cellular effects of Crocetin’s action are significant. It has been found to retard the growth of cancer cells via inhibiting nucleic acid synthesis, enhancing the anti-oxidative system, and inducing apoptosis and differentiation pathways . It also exhibits diverse anti-tumorigenic activities including inhibition of tumor cell proliferation, apoptosis induction, angiogenesis suppression, and potentiation of chemotherapy .

Action Environment

The action, efficacy, and stability of Crocetin are influenced by environmental factors. It is sensitive to thermal treatment, light, and pH, undergoing oxidation and isomerization when exposed to light and heat . It is also substantially influenced by environmental factors, such as light irradiation and temperature during the drying and extraction steps . Therefore, these factors should be taken into consideration during its further development and use.

安全和危害

未来方向

属性

IUPAC Name |

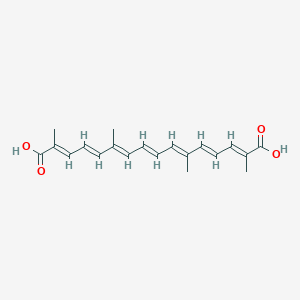

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANKHBYNKQNAHN-MQQNZMFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015585 | |

| Record name | Transcrocetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Trans sodium crocetinate is a novel drug, which has been shown to increase whole-body oxygen consumption during hemorrhagic shock. It works by increasing the diffusion rate of oxygen through plasma rather than on a specific symptom of hemorrhagic shock and has been suggested as a general treatment for hypoxemia. Thus it could also be beneficial for treating respiratory insufficiencies. | |

| Record name | Transcrocetinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Crocetin | |

CAS RN |

27876-94-4, 8022-19-3 | |

| Record name | Crocetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27876-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Transcrocetin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027876944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Transcrocetinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oils, saffron | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Transcrocetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,8'-diapo-ψ,ψ-carotenedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANSCROCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TC155L9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SAFFRON OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary mechanisms of action of Transcrocetin in reducing inflammatory pain?

A1: Research suggests Transcrocetin Meglumine Salt (TCMS) exhibits analgesic effects by targeting glial cell activity and inflammatory cytokine production in the spinal cord. [] Specifically, TCMS was found to inhibit the activation of microglia and astrocytes, key players in neuroinflammation. [] This, in turn, led to a reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, all implicated in inflammatory pain signaling. []

Q2: How does Transcrocetin demonstrate efficacy in treating Acute Respiratory Distress Syndrome (ARDS)?

A2: A Phase I/II clinical trial (NCT04378920) investigated the use of LEAF-4L6715, a liposomal formulation of Transcrocetin, in ARDS patients with severe COVID-19. [] The study revealed that LEAF-4L6715 enhanced oxygenation in these patients, evidenced by improvements in the PaO2/FiO2 ratio. [] While the exact mechanism remains under investigation, the formulation is thought to improve oxygen diffusion within the body. []

Q3: Can Transcrocetin be utilized to enhance the efficacy of existing cancer therapies like radiation therapy?

A3: Preclinical studies suggest that a clinically translatable liposomal formulation of Trans Sodium Crocetinate (NP TSC) can potentially improve the effectiveness of radiation therapy. [] This formulation was shown to normalize tumor vasculature and increase tumor oxygenation within a 72-hour window after systemic injection. [] This increased oxygenation is crucial as it can sensitize tumor cells to the damaging effects of radiation, thereby enhancing treatment efficacy. []

Q4: Beyond its anti-inflammatory and oxygenation properties, are there other therapeutic applications being explored for Transcrocetin?

A4: While further research is needed, preliminary studies suggest Transcrocetin might have potential in treating endometriosis. [] The exact mechanisms are still being elucidated, but early findings indicate a potential role in autophagy regulation and redox modulation within the context of endometriosis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B190808.png)

![[(2R,3R,4S,5R,6R)-6-ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B190810.png)